molecular formula C17H15N3O4 B12925819 2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate

2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate

Cat. No.: B12925819
M. Wt: 325.32 g/mol
InChI Key: ANDWBYASERPLQT-UHFFFAOYSA-N
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Description

2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate is a complex organic compound belonging to the class of pyrazino[1,2-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-4-one with ethyl acetate in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazino[1,2-a]pyrimidines .

Mechanism of Action

The mechanism of action of 2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate is unique due to its specific structural features and the combination of biological activities it exhibits.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxyethyl acetate

InChI

InChI=1S/C17H15N3O4/c1-12(21)23-9-10-24-16-15(13-5-3-2-4-6-13)17(22)20-8-7-18-11-14(20)19-16/h2-8,11H,9-10H2,1H3

InChI Key

ANDWBYASERPLQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3

Origin of Product

United States

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